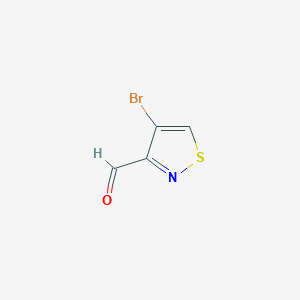

4-Bromoisothiazole-3-carbaldehyde

Description

Overview of Isothiazole (B42339) Heterocycles in Synthetic Chemistry

Isothiazoles are five-membered heterocyclic compounds containing one nitrogen and one sulfur atom in adjacent positions. First synthesized in 1956, the isothiazole ring system has become a significant topic of study in heterocyclic chemistry. medwinpublishers.com This class of compounds and their derivatives are crucial building blocks for creating new materials with valuable electronic, mechanical, and biological properties. researchgate.netresearchgate.net The chemistry of isothiazoles has seen rapid advancements due to the broad range of useful properties exhibited by its derivatives, prompting extensive research into their synthesis and chemical transformations. medwinpublishers.com

The synthesis of the isothiazole ring can be achieved through various methods, including cycloaddition reactions and the transformation of other heterocyclic systems. medwinpublishers.com For instance, 1,3-dipolar cycloaddition reactions are a well-studied approach to constructing the isothiazole core. medwinpublishers.com The inherent reactivity of the isothiazole moiety makes it a useful component for developing novel molecular structures and alternative synthetic strategies. researchgate.netresearchgate.net

Furthermore, isothiazole derivatives have demonstrated significant potential in medicinal and pharmaceutical chemistry. researchgate.net They are found in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.net The isothiazole heterocycle can also be found in some natural products and is a key component in certain agrochemicals. thieme-connect.com

Significance of Functionalized Heterocyclic Aldehydes in Organic Synthesis

Heterocyclic aldehydes are a class of organic compounds that serve as exceptionally versatile intermediates in the synthesis of more complex molecules. enamine.netnih.govrsc.org The aldehyde group is a highly reactive functional group that can participate in a wide range of chemical reactions, such as reductive aminations to form C-N bonds and additions of organometallic reagents to form C-C bonds. enamine.net This reactivity makes aldehydes popular building blocks in medicinal chemistry and drug discovery. enamine.netsigmaaldrich.com

The presence of an aldehyde on a heterocyclic ring provides a convenient handle for introducing molecular diversity. nih.govrsc.org These compounds are widely used in multicomponent reactions, which are efficient processes where multiple starting materials react to form a single product, incorporating parts of each reactant. This approach allows for the rapid assembly of complex molecular scaffolds.

α,β-Unsaturated aldehydes, which contain a carbon-carbon double bond conjugated to the aldehyde group, are particularly valuable synthetic building blocks due to their polyfunctional nature. mdpi.com The introduction of a functional group, such as a halogen, at the α-position further enhances their synthetic utility, creating highly reactive and versatile reagents for the construction of both linear and heterocyclic systems. mdpi.com

Position of 4-Bromoisothiazole-3-carbaldehyde within Brominated Heterocycle Chemistry

Brominated heterocycles are of paramount importance in synthetic and medicinal chemistry. researchgate.net The bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the heterocyclic core. The ability to selectively introduce a bromine atom into a heterocyclic framework is a key strategy for the synthesis of complex molecules, including drugs and biologically active compounds. nus.edu.sg

This compound is a bifunctional molecule that combines the attributes of an isothiazole ring, a reactive aldehyde, and a synthetically versatile bromine atom. The presence of the bromine atom at the 4-position and the aldehyde at the 3-position offers multiple pathways for synthetic modification. For example, the aldehyde can be used for chain extension or the introduction of new functional groups, while the bromine atom can be used in cross-coupling reactions to attach various substituents to the isothiazole ring.

While specific research on the synthesis and reactivity of this compound is not extensively detailed in publicly available literature, the properties of its isomers and related brominated thiazoles are documented. These related compounds serve as useful research chemicals in organic synthesis. alfa-chemical.com The synthesis of related structures, such as 3-bromoisothiazole-5-carboxylic acid from the corresponding carboxamide, highlights the chemical transformations possible on the brominated isothiazole scaffold. mdpi.com The reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine has been shown to produce brominated isothiazole carbonitriles, which are also valuable synthetic intermediates. mdpi.com

Chemical Data of Brominated Thiazole (B1198619) and Isothiazole Aldehydes

To provide a comparative context for the properties of this compound, the following table summarizes the available data for it and its isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Bromothiazole-2-carbaldehyde | 167366-05-4 | C4H2BrNOS | 192.03 | White to Orange to Tan Powder | 66-70 |

| 2-Bromothiazole-4-carbaldehyde | 5198-80-1 | C4H2BrNOS | 192.03 | Solid | 126-132 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-thiazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYFJDIQHJSSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromoisothiazole 3 Carbaldehyde and Analogous Structures

Strategies for Isothiazole (B42339) Ring Formation

The formation of the isothiazole ring is a cornerstone of isothiazole chemistry. Various synthetic strategies have been developed, which can be broadly categorized into cyclization, cycloaddition, ring transformation, and metal-catalyzed methods.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the isothiazole ring, typically by creating an S-N or C-C bond in a pre-assembled acyclic precursor.

One common approach is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com These reactions involve forming an S-N bond within an S-C-C-C-N fragment. While classic methods utilize iodine as the oxidizing agent, more recent procedures employ reagents like hydrogen peroxide or chromium trioxide on silica (B1680970) gel. thieme-connect.com The solvent-free oxidative cyclization of 3-aminopropenethiones using supported chromium trioxide can proceed efficiently at room temperature or under microwave irradiation to yield 4-cyanoisothiazoles. thieme-connect.com

Another intramolecular strategy involves the condensation of a molecule containing an activated methylene (B1212753) group and a cyano group. This approach has been successfully used to form the isothiazole ring during the synthesis of vascular endothelial growth factor receptor (VEGFR) inhibitors. thieme-connect.comthieme-connect.com

More recently, a novel method for synthesizing polyfunctionalized isothiazoles has been developed through the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargyl tert-butanesulfinylamides. acs.orgnih.govacs.org This reaction proceeds under mild conditions and is believed to occur via an electrophilic cyclization followed by aromatization, offering a new reactivity mode for tert-butanesulfinamide. nih.govacs.org A large-scale preparation using this method has been demonstrated to be effective. acs.org

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

| 3-Aminopropenethiones | Oxidative Cyclization | I₂, H₂O₂, CrO₃/SiO₂ | Substituted Isothiazoles | thieme-connect.comthieme-connect.com |

| Activated Methylene & Cyano Precursors | Intramolecular Condensation | - | Substituted Isothiazoles | thieme-connect.comthieme-connect.com |

| N-Propargyl tert-butanesulfinylamides | Electrophilic Cyclization | Trifluoroacetic Acid (TFA) | Polyfunctionalized Isothiazoles | acs.orgnih.govacs.org |

Intermolecular Cycloaddition and Condensation Reactions

Intermolecular reactions involve the combination of two or more components to construct the isothiazole ring. These methods are highly versatile and allow for the assembly of a wide range of substituted isothiazoles.

A prominent example is the [3+2]-heterocyclization, where a three-atom fragment reacts with a two-atom fragment. thieme-connect.com For instance, the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189), which acts as an N-S donor, yields 4-arylisothiazoles. thieme-connect.com Similarly, 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with dimethyl acetylenedicarboxylate (B1228247) produces an isothiazole derivative. medwinpublishers.com

Another approach is the [4+1]-heterocyclization. thieme-connect.comthieme-connect.com A notable metal- and catalyst-free protocol involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate (B1210297) (NH₄OAc). thieme-connect.comacs.org This method relies on a sequence of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds of the isothiazole ring in one pot. thieme-connect.comacs.org

Three-component reactions have also been developed. The reaction of enaminoesters, fluorodibromoamides/esters, and sulfur can selectively produce thiazoles or isothiazoles through the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Product Type | Reference |

| [3+2]-Heterocyclization | α,β-Unsaturated Aldehydes + Ammonium Thiocyanate | Ammonium thiocyanate as N-S donor | 4-Arylisothiazoles | thieme-connect.com |

| [3+2]-Cycloaddition | Nitrile Sulfide + Dimethyl Acetylenedicarboxylate | 1,3-dipolar cycloaddition | Substituted Isothiazoles | medwinpublishers.com |

| [4+1]-Annulation | β-Ketodithioesters/β-Ketothioamides + NH₄OAc | Metal- and catalyst-free, one-pot reaction | 3,5-Disubstituted/Annulated Isothiazoles | thieme-connect.comacs.org |

| Three-Component Reaction | Enaminoesters + Fluorodibromoiamides/Ester + Sulfur | High selectivity, formation of multiple new bonds | Thiazoles and Isothiazoles | organic-chemistry.org |

Ring Transformation Routes from Precursors

Isothiazoles can be synthesized by the transformation of other heterocyclic rings. These reactions often proceed through the cleavage of the initial ring, followed by rearrangement and re-cyclization of the resulting intermediate. thieme-connect.com

A classic example is the conversion of isoxazoles into isothiazoles. The reaction of 3,5-disubstituted isoxazoles with phosphorus pentasulfide in pyridine (B92270) leads to the corresponding 3,5-disubstituted isothiazoles. medwinpublishers.com Another route involves the transformation of 1,2,3-dithiazoles into isothiazoles. thieme-connect.com The reaction of 2-imino-3,4-dihydro-2H-pyrrole with sulfur upon heating results in both dehydrogenation and the incorporation of a sulfur atom to form thiazolylisothiazoles. medwinpublishers.com

Metal-Catalyzed Annulation Methods

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of isothiazoles, often providing access to complex structures with high efficiency and selectivity. dntb.gov.ua

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles (alkyl, aryl, and heteroaryl) is a significant development. thieme-connect.comorganic-chemistry.orgnih.gov This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate and allows for the synthesis of a wide variety of 3,4,5-functionalized isothiazoles. thieme-connect.comnih.gov The α-thiavinyl carbene, in this context, acts as an equivalent of a 1,3-dipole with reversed polarity. thieme-connect.com

Ruthenium-catalyzed tandem sequences involving ring-closing metathesis, isomerization, and N-acyliminium cyclization have also been developed to create complex heterocyclic systems in a single operation. tib.eu While not specific to isothiazole in the provided source, such catalytic systems demonstrate the potential for efficient construction of complex molecules. tib.eu

| Catalyst System | Reactants | Reaction Type | Key Intermediate | Product Type | Reference |

| Rhodium Catalyst | 1,2,3-Thiadiazoles + Nitriles | Transannulation | α-Thiavinyl Rhodium-Carbenoid | 3,4,5-Functionalized Isothiazoles | thieme-connect.comorganic-chemistry.orgnih.gov |

Introduction of the Carbaldehyde Moiety on Isothiazole Scaffolds

Once the isothiazole ring is formed, or during its synthesis, a carbaldehyde group can be introduced. This functional group is a versatile handle for further synthetic transformations.

Formylation Reactions

Formylation is the direct introduction of a formyl group (-CHO) onto a molecule. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netresearchgate.net

This reaction typically uses a Vilsmeier reagent, which is formed from a substituted amide like dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The reaction has been successfully applied to various heterocyclic systems. For example, the Vilsmeier-Haack formylation of substituted indolin-2-thiones is a key step in the synthesis of the fungicide brassilexin, which contains an isothiazole ring fused to an indole (B1671886) system. thieme-connect.com Similarly, pyrazole-3(4)-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of hydrazones. researchgate.net The reaction conditions can be tailored to achieve formylation at specific positions on the heterocyclic ring. researchgate.net

Oxidation of Precursor Moieties

A key strategy in the synthesis of isothiazole derivatives involves the oxidation of suitable precursor molecules. This approach often entails the formation of the heterocyclic ring through an oxidative cyclization process. For instance, N-substituted propanethioamides have been successfully oxidized using molecular bromine in ethyl acetate to yield isothiazoles that are precursors to kinase inhibitors. thieme-connect.com Another notable method is the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica gel, which provides a preparatively promising route to 4-cyanoisothiazoles. thieme-connect.com The yields in this solvent-free method are reportedly independent of whether the reaction is conducted at room temperature over several hours or under microwave irradiation for a much shorter duration. thieme-connect.com

Mild oxidants are often chosen to preserve other functional groups within the molecule. researchgate.net For example, the oxidation of certain thiazole-2-thione derivatives has been achieved using a hydrogen peroxide-urea complex. researchgate.net

Regioselective Bromination of Isothiazole Systems

The introduction of a bromine atom at a specific position on the isothiazole ring is a critical step in the synthesis of compounds like 4-Bromoisothiazole-3-carbaldehyde. This is typically achieved through regioselective bromination, a process that can be accomplished via direct halogenation or through the transformation of existing functional groups.

Direct Halogenation Protocols

Direct bromination of the isothiazole ring system can be a challenging yet effective method. The reactivity of the isothiazole ring towards electrophilic substitution is influenced by the substituents already present on the ring. For some heterocyclic systems, direct electrophilic aromatic substitution reactions such as halogenation were initially considered impossible but have since been achieved. udayton.edu For instance, direct C-halogenation has been identified as a favored mechanism in the pyridine-catalyzed halogenation of certain thiazole (B1198619) derivatives. udayton.edu

In the context of isothiazolin-3-ones, studies have shown that the reaction with dibromine (Br₂) preferentially occurs at the C=C bond. Computational studies suggest that in the reaction between 4-isothiazolin-3-one and Br₂, the Br₂ molecule acts as the electrophile, while the isothiazolinone acts as the nucleophile.

Bromine Incorporation via Functional Group Transformations

An alternative to direct bromination is the incorporation of bromine through the transformation of a pre-existing functional group. This can offer better control over regioselectivity. One such method is decarboxylative bromination, where a carboxylic acid group is replaced by a bromine atom. This has been successfully applied to thiazole cores. researchgate.net

Another approach involves the conversion of a thioamide to an isothiazole through oxidative-cyclization and halogenation. google.com This can be achieved using elemental halogen or other halogenating agents like N-bromosuccinimide. google.com The mechanism is thought to involve a nucleophilic attack on the halogen by either the amino or thio substituent of the thioamide, followed by ring closure to form the isothiazole. google.com

Specific Synthetic Routes to this compound

The synthesis of the target molecule, this compound, typically involves a multi-step sequence starting from readily available precursors.

Multistep Synthetic Sequences

While specific, detailed multistep syntheses for this compound are not extensively documented in the provided search results, the synthesis of analogous structures provides insight into potential routes. For example, the synthesis of 3-bromoisothiazole-5-carboxylic acid has been achieved from 3-bromoisothiazole-5-carboxamide via reaction with sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com This suggests that a similar transformation of a nitrile or amide at the 3-position of a 4-bromoisothiazole (B1276463) precursor could be a viable step.

The synthesis of related brominated thiazole carboxaldehydes, such as 2-bromothiazole-4-carboxaldehyde, is known, indicating that synthetic routes to such structures are established. sigmaaldrich.com The general strategy often involves the construction of the core heterocyclic ring followed by functional group interconversions to install the bromo and carbaldehyde moieties at the desired positions.

Precursors and Starting Materials

The synthesis of isothiazoles and their derivatives relies on a variety of starting materials. Thioamides are common precursors that can be converted to isothiazoles through oxidative cyclization. google.comwipo.int For instance, the reaction of a thioamide with a halogen in a solvent can directly yield a halogenated isothiazole. google.comwipo.int

Derivatization from Related Halogenated Heterocyclic Aldehydes

The synthesis of this compound and its analogs can be achieved through the derivatization of other halogenated heterocyclic aldehydes. This approach leverages the existing halogen functional groups as handles for further chemical transformations, providing a versatile route to a variety of substituted isothiazole derivatives.

One common strategy involves the modification of more readily available halogenated heterocyclic aldehydes. For instance, the synthesis of various isothiazole–thiazole derivatives begins with 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one, which is prepared from 3,4-dichloroisothiazole-5-carboxylic acid. This intermediate undergoes a substitution reaction to introduce a bromine atom, followed by condensation and subsequent reactions to yield the final products. nih.gov

Another example is the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid and 3-bromoisothiazole-5-carboxylic acid from their respective carboxamide precursors. The conversion of the carboxamide to a carboxylic acid is accomplished using sodium nitrite in trifluoroacetic acid, a method that demonstrates the derivatization of a functional group on a halogenated isothiazole ring. mdpi.com

Furthermore, the principles of derivatization are not limited to isothiazoles. In the synthesis of halogenated heterocycles based on o-phenylenediamine, various derivatives are prepared by reacting halogenated diamines with different reagents to form benzimidazoles and quinoxalines. nih.gov These examples highlight the broad applicability of using halogenated heterocycles as starting materials for creating diverse molecular structures.

The following table summarizes key transformations involving the derivatization of halogenated heterocyclic aldehydes and related compounds:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one | Pyridinium (B92312) tribromide | 2-Bromo-1-(3,4-dichloroisothiazol-5-yl)ethan-1-one | Not specified | nih.gov |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA, ~0 °C | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 99% | mdpi.com |

| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA, ~0 °C | 3-Bromoisothiazole-5-carboxylic acid | 95% | mdpi.com |

| 4,5-Dihalo-benzene-1,2-diamines | Trifluoroacetic acid, conc. HCl (catalytic) | 2-Trifluoromethyl-1H-benzimidazole derivatives | Not specified | nih.gov |

| 4,5-Dihalo-benzene-1,2-diamines | 2-Hydroxyacetic acid, HCl | 2-Hydroxymethyl-1H-benzimidazole derivatives | Not specified | nih.gov |

| 4,5-Dihalo-benzene-1,2-diamines | N,N'-Carbonyldiimidazole, DMF | 1H-Benzo[d]imidazol-2(3H)-ones | Not specified | nih.gov |

| 4,5-Dihalo-benzene-1,2-diamines | Glyoxal, ethanol (B145695) | Quinoxaline derivatives | Not specified | nih.gov |

These examples underscore the utility of derivatization from related halogenated heterocyclic aldehydes and their precursors as a robust strategy for the synthesis of this compound and a wide array of other functionalized heterocyclic compounds.

Chemical Reactivity and Transformation of 4 Bromoisothiazole 3 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde group at the 3-position of the isothiazole (B42339) ring is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations with nitrogen nucleophiles, and redox transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the carbaldehyde group in 4-Bromoisothiazole-3-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The reactivity of the aldehyde is influenced by both steric and electronic factors.

A notable example of a nucleophilic addition reaction involving aldehydes is the Wittig reaction, which converts aldehydes and ketones into alkenes. fishersci.co.ukmasterorganicchemistry.com This reaction proceeds through the attack of a phosphorus ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aldehydes suggests its capability to undergo such transformations.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes

| Reaction Type | Nucleophile | Product Type | General Conditions |

| Grignard Reaction | Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkene | Anhydrous solvent (e.g., THF, DMSO) |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin | Basic conditions |

Condensation Reactions with Nitrogen Nucleophiles

The carbaldehyde group readily undergoes condensation reactions with primary amines and other nitrogen-based nucleophiles to form imines, also known as Schiff bases. banglajol.info This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

A well-known example of a condensation reaction is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. thermofisher.com This reaction is a powerful tool for carbon-carbon bond formation. While specific studies on this compound are limited, its aldehyde functionality makes it a suitable substrate for such reactions. For instance, various aromatic aldehydes have been shown to react with active methylene compounds like malononitrile (B47326) under microwave irradiation with urea (B33335) as a catalyst, affording substituted olefins in good yields. banglajol.info

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Urea (10 mol%) | 300W, 1-3 min, solvent-free | 90 | banglajol.info |

| 4-Chlorobenzaldehyde | Urea (10 mol%) | 300W, 1-3 min, solvent-free | 88 | banglajol.info |

| 4-Methylbenzaldehyde | Urea (10 mol%) | 300W, 1-3 min, solvent-free | 85 | banglajol.info |

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are susceptible to oxidation by a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The oxidation of 3-bromo-4-phenylisothiazole-5-carboxamide to the corresponding carboxylic acid has been reported, suggesting that the aldehyde group in a similar bromo-substituted isothiazole can also be oxidized under appropriate conditions. mdpi.comresearchgate.net For example, treatment with sodium nitrite (B80452) in trifluoroacetic acid at low temperatures can afford the carboxylic acid in high yield. mdpi.com

Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup, yields the corresponding alcohol. While specific literature on the reduction of this compound is scarce, the general reactivity of aldehydes indicates that it would readily undergo this transformation to form (4-bromoisothiazol-3-yl)methanol.

Reactivity of the Bromine Substituent

The bromine atom at the 4-position of the isothiazole ring is a versatile handle for introducing molecular diversity through cross-coupling reactions and, potentially, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The bromine atom on the electron-rich isothiazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, also catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org Organotin reagents are stable and tolerate a wide range of functional groups, making this a versatile coupling method. nrochemistry.com The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been accomplished through regioselective Stille cross-coupling reactions, highlighting the utility of this method for functionalizing bromo-substituted thiazole (B1198619) rings. nrochemistry.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. The regioselective Negishi cross-coupling of 2,4-dibromothiazole (B130268) has been demonstrated to proceed with high yields, suggesting the applicability of this reaction to this compound. nrochemistry.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - | THF, DMF, Toluene |

| Negishi | Organozinc | Pd(PPh₃)₄, Ni(acac)₂ | - | THF, DMF |

Nucleophilic Aromatic Substitution (SNAr) on the Heterocycle

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups. The isothiazole ring itself is electron-deficient, and the presence of the electron-withdrawing carbaldehyde group at the 3-position could potentially facilitate SₙAr at the 4-position by stabilizing the intermediate Meisenheimer complex. libretexts.org

However, the reactivity of halogens in SₙAr reactions on five-membered heterocycles can be complex and is influenced by the nature of the heterocycle, the position of the halogen, and the reaction conditions. While there is a lack of specific studies on the SₙAr reactivity of this compound, the general principles of SₙAr suggest that under suitable conditions with strong nucleophiles, displacement of the bromine atom might be possible.

Electrophilic and Nucleophilic Behavior of the Isothiazole Ring System

The isothiazole ring in this compound exhibits both electrophilic and nucleophilic characteristics, influenced by the heteroatoms and the substituents.

Aromatic systems can undergo electrophilic substitution where an atom, typically hydrogen, is replaced by an electrophile. dalalinstitute.com This is facilitated by the π-electron density above and below the aromatic plane. dalalinstitute.com The isothiazole ring is generally considered an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur atoms. This deactivation makes electrophilic aromatic substitution (EAS) more challenging compared to benzene. However, the presence of the bromine atom and the aldehyde group further influences the regioselectivity of any potential EAS reactions. The aldehyde group is a meta-directing deactivator, while the bromine atom is a deactivating ortho-, para-director. Their combined effect on the electron-deficient isothiazole ring would likely direct incoming electrophiles to the C-5 position, if the reaction were to occur. Common EAS reactions include halogenation, nitration, and sulfonation, which typically require strong acid catalysts to generate a potent electrophile. lumenlearning.comlibretexts.orgmasterorganicchemistry.com For instance, nitration is achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+). lumenlearning.com

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. This is particularly true when strong electron-withdrawing groups are present. The aldehyde group at the 3-position and the bromine atom at the 4-position enhance this susceptibility. Nucleophiles can attack the carbon atoms of the ring, potentially leading to substitution or ring-opening. For instance, strong nucleophiles like organolithium reagents or Grignard reagents could potentially add to the C-5 position or displace the bromide at C-4. The outcome of such reactions would be highly dependent on the specific nucleophile, solvent, and reaction conditions.

Ring-Opening and Rearrangement Processes

Isothiazole rings, particularly when activated by substituents, can undergo ring-opening reactions under certain conditions. This can be initiated by strong bases, nucleophiles, or reducing agents. For this compound, a strong base could potentially deprotonate at C-5, leading to a cascade of reactions that could result in the cleavage of the N-S bond.

Rearrangement reactions of isothiazoles are less common but can be induced under thermal or photochemical conditions. Such processes often involve complex bond reorganizations and can lead to the formation of other heterocyclic systems.

Functional Group Interconversions on the this compound Framework

The aldehyde and bromo functionalities on the this compound scaffold are amenable to a variety of functional group interconversions, a fundamental strategy in organic synthesis. imperial.ac.uk

The aldehyde group can be:

Oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent. solubilityofthings.com Milder oxidants like pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize primary alcohols to aldehydes and would not be suitable here. solubilityofthings.com

Reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.comfiveable.me DIBAL-H can be used for the selective reduction of esters to aldehydes at low temperatures. fiveable.me

Converted to an imine or enamine through reaction with primary or secondary amines, respectively.

Subjected to nucleophilic addition with organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form secondary alcohols. youtube.com

Transformed into an alkene via the Wittig reaction.

The bromo group can be:

Substituted by a variety of nucleophiles in nucleophilic aromatic substitution reactions, although this is generally difficult on electron-rich aromatic systems without activating groups.

Utilized in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form new carbon-carbon bonds. This would typically involve a palladium catalyst and a suitable coupling partner.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Aldehyde | KMnO4, Jones Reagent | Carboxylic Acid | Oxidation solubilityofthings.com |

| Aldehyde | NaBH4, LiAlH4 | Primary Alcohol | Reduction solubilityofthings.comfiveable.me |

| Aldehyde | Primary Amine | Imine | Condensation |

| Aldehyde | Secondary Amine | Enamine | Condensation |

| Aldehyde | Grignard Reagent (R-MgX) | Secondary Alcohol | Nucleophilic Addition youtube.com |

| Aldehyde | Wittig Reagent (Ph3P=CHR) | Alkene | Wittig Reaction |

| Bromo | Organoboronic Acid, Pd catalyst | Aryl/Alkyl | Suzuki Coupling |

| Bromo | Organostannane, Pd catalyst | Aryl/Alkyl | Stille Coupling |

| Bromo | Alkene, Pd catalyst | Substituted Alkene | Heck Reaction |

Advanced Spectroscopic and Computational Analysis of 4 Bromoisothiazole 3 Carbaldehyde

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4-Bromoisothiazole-3-carbaldehyde is expected to show two distinct signals. The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The single proton on the isothiazole (B42339) ring (H-5) is also expected to be a singlet and would resonate at a downfield region, likely between δ 8.0 and 9.0 ppm, influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the bromine substituent. For comparison, the aldehyde proton in benzaldehyde (B42025) resonates at approximately 10.0 ppm. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon skeleton. The carbonyl carbon of the aldehyde group is anticipated to have the most downfield chemical shift, typically in the range of 180-195 ppm. libretexts.org The two quaternary carbons of the isothiazole ring (C-3 and C-4) would also exhibit distinct signals, with their chemical shifts influenced by the attached bromine and aldehyde groups. The carbon atom bonded to bromine (C-4) would likely appear in the range of 110-130 ppm, while the carbon adjacent to the aldehyde group (C-3) would be further downfield. The remaining carbon of the isothiazole ring (C-5) would also have a characteristic chemical shift. For reference, in 4-bromobenzaldehyde, the carbonyl carbon appears at around 191 ppm, and the carbon attached to bromine is at approximately 129 ppm. chemicalbook.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show no correlations, as there are no adjacent protons. An HSQC experiment would correlate the proton at H-5 to its directly attached carbon (C-5), and the aldehyde proton to the carbonyl carbon, confirming their assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.5 - 10.5 | 180 - 195 |

| H-5 | 8.0 - 9.0 | - |

| C-3 | - | Downfield of C-4 and C-5 |

| C-4 | - | 110 - 130 |

| C-5 | - | Correlated to H-5 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton would likely appear as a pair of weak bands around 2720 and 2820 cm⁻¹. The spectrum would also feature bands corresponding to the C=N and C=C stretching vibrations of the isothiazole ring, generally in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower wavenumbers, typically below 700 cm⁻¹. For a related compound, 3,5-dibromoisothiazole-4-carbonitrile, characteristic IR peaks were observed at 2232 cm⁻¹ (C≡N) and within the 1300-1500 cm⁻¹ range for the ring vibrations. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric vibrations of the isothiazole ring are expected to give rise to strong Raman signals.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

| C=O Stretch (Aldehyde) | 1680 - 1715 | IR (Strong), Raman |

| C-H Stretch (Aldehyde) | 2720, 2820 | IR (Weak) |

| C=N/C=C Stretch (Ring) | 1400 - 1600 | IR, Raman |

| C-Br Stretch | < 700 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions. The conjugated system of the isothiazole ring and the aldehyde group will influence the position of these absorptions. The π→π* transitions, which are typically more intense, are expected to occur at shorter wavelengths (higher energy). The n→π* transition of the carbonyl group, which is generally weaker, is expected at a longer wavelength. For instance, the UV-vis spectrum of 3-bromoisothiazole-5-carboxylic acid in dichloromethane (B109758) showed an absorption maximum (λmax) at 284 nm. mdpi.com The presence of the aldehyde group in this compound might shift this absorption. It has been noted that conjugation generally moves absorption maxima to longer wavelengths. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular formula of a compound. For this compound (C₄H₂BrNOS), the expected monoisotopic mass can be calculated with high precision. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this specific compound is currently available in open literature, studies on related brominated chromone (B188151) carbaldehydes have revealed planar molecular structures with significant intermolecular interactions such as C-H···O hydrogen bonds and stacking interactions that dictate the supramolecular assembly. nih.gov It is plausible that this compound would also exhibit a planar structure with the potential for various non-covalent interactions involving the bromine atom, the aldehyde group, and the isothiazole ring.

Theoretical and Computational Investigations

In the absence of extensive experimental data, theoretical and computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations could be employed to model the geometry, spectroscopic properties, and electronic structure of this compound. Such calculations can provide optimized molecular geometries, predict NMR chemical shifts, and simulate IR and UV-Vis spectra. These theoretical predictions can then be compared with the available experimental data for validation and can guide future experimental work. For instance, DFT calculations at the B3LYP level of theory have been successfully used to calculate ¹³C NMR chemical shifts for related 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net Similar computational approaches could provide valuable insights into the structure-property relationships of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the most stable molecular geometry of this compound. Theoretical calculations, typically employing methods like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecule's structure to its lowest energy state. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C3-C4 | Data not available in search results |

| Bond Length | C4-Br | Data not available in search results |

| Bond Length | C3-CHO | Data not available in search results |

| Bond Angle | N-C3-C4 | Data not available in search results |

| Bond Angle | C3-C4-Br | Data not available in search results |

| Dihedral Angle | S-N-C3-CHO | Data not available in search results |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.commasterorganicchemistry.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. bohrium.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Formula | Predicted Value (Illustrative) |

| HOMO Energy | EHOMO | - | Data not available in search results |

| LUMO Energy | ELUMO | - | Data not available in search results |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available in search results |

| Ionization Potential | I | -EHOMO | Data not available in search results |

| Electron Affinity | A | -ELUMO | Data not available in search results |

| Electronegativity | χ | (I + A) / 2 | Data not available in search results |

| Chemical Hardness | η | (I - A) / 2 | Data not available in search results |

| Softness | S | 1 / η | Data not available in search results |

| Electrophilicity Index | ω | χ² / (2η) | Data not available in search results |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, in nucleophilic substitution reactions, a common reaction type for halogenated heterocycles, computational studies can determine whether the reaction proceeds through an addition-elimination mechanism or other pathways. researchgate.net These studies provide a deeper understanding of the factors that control the reaction's outcome and can be used to predict the feasibility of different synthetic routes.

Prediction of Spectroscopic Parameters

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. nih.gov Furthermore, computational methods can predict vibrational frequencies (IR and Raman spectra), which correspond to the different vibrational modes of the molecule. nih.gov Although experimental spectra for this compound were not found in the search results, theoretical predictions would be invaluable for its future characterization.

Conformational Analysis and Molecular Dynamics Simulations

For molecules with flexible bonds, conformational analysis is crucial to identify the most stable conformers and understand their relative energies. While this compound is a relatively rigid molecule, the orientation of the aldehyde group relative to the isothiazole ring can be investigated.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including its vibrational motions and interactions with solvent molecules. dntb.gov.ua MD simulations are particularly useful for understanding how the molecule behaves in a condensed phase, which can be critical for predicting its properties in solution or in a biological environment. Such simulations on thiazole (B1198619) derivatives have been used to study their interactions with biological targets. nih.gov

Research Applications of 4 Bromoisothiazole 3 Carbaldehyde and Its Derivatives

Role as a Versatile Building Block in Organic Synthesis

The inherent reactivity of 4-Bromoisothiazole-3-carbaldehyde, stemming from its aldehyde and bromo substituents, positions it as a highly adaptable building block in the field of organic synthesis. This versatility allows for its participation in a wide array of chemical transformations, enabling the construction of more complex molecular frameworks.

The development of cascade reactions is a powerful strategy for the concise construction of diverse heterocyclic architectures. nih.gov These reactions, which involve a series of intramolecular transformations, allow for the rapid assembly of complex structures from simple starting materials. nih.gov While direct examples involving this compound in extensive cascade reactions are not prominently documented in the provided context, its structure is analogous to other substituted aldehydes used in such sequences. For instance, related thiazole (B1198619) carbaldehydes serve as precursors for a variety of heterocyclic systems through reactions like condensation and cyclization. researchgate.net The aldehyde group can readily react with nucleophiles, while the bromo group offers a handle for cross-coupling reactions, setting the stage for the sequential formation of new rings and the elaboration of intricate molecular designs. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern synthetic efficiency. nih.govjcsp.org.pk These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity. nih.gov Aldehydes are classic components in many well-known MCRs, such as the Biginelli and Hantzsch reactions. nih.gov

The aldehyde functionality of this compound makes it a prime candidate for participation in such reactions. For example, it can react with an active methylene (B1212753) compound and a urea (B33335) or thiourea (B124793) derivative in a Biginelli-type reaction to produce dihydropyrimidinones bearing the 4-bromoisothiazole (B1276463) moiety. Similarly, its condensation with a β-ketoester, an amine, and another active methylene compound could lead to the formation of highly substituted dihydropyridines. The ability to introduce the isothiazole (B42339) core into complex molecules through MCRs is a significant advantage in the quest for novel compounds with unique properties. mdpi.com

Catalytic Applications and Ligand Development

The development of new ligands for transition metal catalysis is a constantly evolving field. The isothiazole ring, with its nitrogen and sulfur heteroatoms, has the potential to coordinate with metal centers. While specific examples of this compound being used directly in ligand development are not prevalent in the provided information, its derivatives could be tailored for such applications. The aldehyde group can be converted into a coordinating group, such as an imine or an alcohol, through straightforward chemical transformations. The bromo-substituted isothiazole core could then act as a tunable electronic and steric component of the ligand, influencing the activity and selectivity of the metal catalyst. The synthesis of new ligands based on the isothiazole framework is an area ripe for exploration, with the potential to uncover novel catalytic systems for a variety of organic transformations. researchgate.netdntb.gov.ua

Ligands for Transition Metal Complexes in Catalysis

Derivatives of isothiazole are recognized for their potential to act as ligands for transition metal complexes, which are crucial in catalysis. thieme-connect.comresearchgate.net The nitrogen and sulfur atoms within the isothiazole ring can coordinate with metal ions, forming stable complexes. dntb.gov.uaorientjchem.org While direct studies on this compound as a ligand are not extensively documented, the broader class of isothiazole- and thiazole-derived ligands has been shown to form catalytically active metal complexes. dntb.gov.uaorientjchem.org For instance, thiazole-derived Schiff base ligands form stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), exhibiting interesting electrochemical properties. orientjchem.org These complexes demonstrate the potential of the isothiazole scaffold in designing new catalysts. thieme-connect.com The functionalization of the isothiazole ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the catalytic activity of their metal complexes. thieme-connect.com

Table 1: Examples of Isothiazole/Thiazole-Based Ligands and Their Metal Complexes in Catalysis

| Ligand Type | Metal Ion(s) | Application/Finding |

| Thiazole-derived Schiff bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Formation of stable tetradentate complexes with clear redox behavior, indicating potential in catalysis and materials science. dntb.gov.uaorientjchem.org |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | The ligand acts as a bidentate coordinator, forming tetrahedral and square planar complexes. nih.gov |

| Salicylaldehyde semi-, thiosemi-, and isothiosemicarbazone | Cobalt(III) | Forms mixed-ligand octahedral complexes with tridentate coordination. researchgate.net |

Green Chemistry Applications in Organic Transformations

The principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and energy sources, are increasingly being applied to the synthesis of heterocyclic compounds like isothiazoles and thiazoles. nih.govairo.co.inmdpi.com Research has focused on developing eco-friendly synthetic routes that minimize waste and avoid hazardous materials. nih.govairo.co.in

Recent advancements include the use of recyclable biocatalysts, such as chitosan-based hydrogels, for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.comnih.gov These methods offer high yields, mild reaction conditions, and the ability to reuse the catalyst, aligning with green chemistry principles. mdpi.comnih.gov Solvent-free reactions and the use of water or ethanol (B145695) as green solvents are also being explored for the synthesis of thiazole and benzothiazole (B30560) derivatives. rsc.orgairo.co.in While specific examples focusing on this compound are not prevalent, the broader trend in isothiazole and thiazole synthesis points towards more sustainable practices. nih.gov

Table 2: Green Chemistry Approaches for Thiazole/Isothiazole Synthesis

| Green Chemistry Approach | Catalyst/Solvent | Key Advantages |

| Ultrasonic Irradiation | Chitosan-based hydrogel biocatalyst | Mild conditions, high yields, recyclable catalyst, energy efficient. mdpi.comnih.gov |

| Neat Synthesis | Ammonium (B1175870) thiocyanate (B1210189) | Rapid, eco-friendly, solvent-free. rsc.org |

| One-pot Multicomponent Synthesis | NiFe2O4 nanoparticles in ethanol:water | Facile, green, reusable catalyst. semanticscholar.org |

| Microwave-Assisted Synthesis | Ethanol | Reduced reaction times, uniform heating. airo.co.in |

Strategic Use in Agrochemical Research Scaffolds

Isothiazole and its derivatives are of significant interest in agrochemical research due to their broad-spectrum biological activities. acs.orgnih.gov The isothiazole ring is a key component in several commercial pesticides and fungicides. researchgate.netrsc.org For example, Isotianil, a fungicide containing an isothiazole ring, is effective against rice blast. mdpi.com The structural diversity of isothiazole derivatives allows for the development of new agrochemicals with improved efficacy and targeted action. acs.orgnih.gov

Researchers have designed and synthesized novel isothiazole–thiazole derivatives that exhibit potent fungicidal activity against various plant pathogens. rsc.orgnih.gov For instance, certain derivatives have shown high efficacy against Pseudoperonospora cubensis and Phytophthora infestans. rsc.orgnih.gov The 3,4-dichloroisothiazole moiety, in particular, has been noted for its antifungal activity and its ability to induce systemic acquired resistance in plants. rsc.org The strategic incorporation of the isothiazole scaffold allows for the creation of new crop protection agents. researchgate.net

Table 3: Isothiazole Derivatives in Agrochemicals

| Compound/Scaffold | Target Pathogen/Pest | Mode of Action/Activity |

| Isotianil | Rice blast | Fungicidal. mdpi.com |

| Isothiazole–thiazole derivatives | Pseudoperonospora cubensis, Phytophthora infestans | Fungicidal, some act on oxysterol-binding protein. rsc.orgnih.gov |

| 3,4-Dichloroisothiazoles | Various fungi | Antifungal, induces systemic acquired resistance. rsc.org |

| Thiazole and Isothiazole derivatives | Broad spectrum | Used in various pesticides for their biological activity. acs.orgnih.gov |

Explorations in Medicinal Chemistry Scaffolds

The isothiazole scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netrsc.orgontosight.ai The unique electronic properties and the ability of the nitrogen and sulfur atoms to engage in hydrogen bonding and coordination interactions contribute to their therapeutic potential. rsc.org

The aldehyde group and bromine atom on this compound provide convenient handles for synthetic modifications, allowing for the generation of diverse libraries of compounds for biological screening. rsc.orgmedwinpublishers.com For example, isothiazole derivatives have been investigated as inhibitors of various enzymes and as antagonists for receptors. researchgate.net The synthesis of new 4-isopropylthiazole (B170079) hydrazide analogs and their derivatives has led to the discovery of compounds with potential antibacterial, antifungal, and antitubercular activities. nih.gov Furthermore, the development of novel 1,3,4-thiadiazole (B1197879) derivatives has yielded compounds with potent antimicrobial activity. researchgate.net

Table 4: Medicinal Chemistry Applications of Isothiazole/Thiazole Derivatives

| Compound Class | Biological Activity | Therapeutic Area |

| Isothiazole derivatives | Antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory. researchgate.netontosight.ai | Infectious diseases, oncology, inflammatory disorders. |

| 4-isopropylthiazole hydrazide analogs | Antibacterial, antifungal, antitubercular. nih.gov | Infectious diseases. |

| Naphtho[1,2-d]isothiazole acetic acid derivatives | Aldose reductase (ALR2) inhibitors. medwinpublishers.com | Diabetic complications. |

| 1,3,4-Thiadiazole derivatives | Antimicrobial. researchgate.net | Infectious diseases. |

Conclusion and Future Research Directions

Current State of Research on 4-Bromoisothiazole-3-carbaldehyde

Direct and extensive research focused exclusively on this compound is presently limited in publicly available literature. However, the existing body of work on related isothiazole (B42339) derivatives provides a solid foundation for understanding its potential. Isothiazoles, as a class, are recognized for their significant roles in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and unique chemical properties. researchgate.netmedwinpublishers.comresearchgate.net

Research on functionalized isothiazoles has demonstrated their utility as precursors to a wide array of more complex structures. For instance, studies on related compounds like 3-bromoisothiazole-5-carboxamide have shown that the bromine atom and other functional groups on the isothiazole ring can be selectively manipulated to yield desired products, such as carboxylic acids, in high yields. mdpi.com The synthesis and reactions of various isothiazole derivatives have been a subject of continuous investigation, highlighting their importance as building blocks for materials with interesting electronic and biological properties. medwinpublishers.com The isothiazole ring is a key component in several commercially significant molecules, including the fungicide isotianil, which underscores the value of developing new synthetic routes to novel isothiazole derivatives. nih.govthieme-connect.com The current research landscape suggests that this compound is a promising, albeit uncharacterized, candidate for further investigation.

Emerging Synthetic Methodologies and Reactivity Pathways

While a specific, optimized synthesis for this compound is not prominently documented, established methods in heterocyclic chemistry allow for the rational design of potential synthetic routes.

Synthetic Methodologies: The synthesis would likely involve a multi-step process starting from simpler, more accessible precursors. Key transformations would include the formation of the isothiazole ring, followed by the selective introduction of the bromo and carbaldehyde functionalities. Methodologies for the synthesis of the isothiazole ring itself are well-developed, often involving cycloaddition reactions or the condensation of components containing the requisite nitrogen, sulfur, and carbon atoms. medwinpublishers.comorganic-chemistry.org Subsequent functionalization, such as the bromination of the isothiazole ring at the C-4 position and the introduction of a carbaldehyde group at the C-3 position, would follow. The synthesis of various brominated thiazoles and isothiazoles has been achieved through sequential halogenation and dehalogenation steps, providing a potential template for such a synthesis. lookchem.comresearchgate.net

Reactivity Pathways: The dual functionality of this compound dictates its reactivity. The aldehyde group offers a gateway to a multitude of classical organic reactions, while the bromo substituent is an ideal handle for modern cross-coupling chemistry.

Aldehyde Group Reactivity: The carbaldehyde group is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form amines. Crucially, it can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other C=N bonded systems. This reactivity is fundamental to creating diverse molecular libraries for biological screening.

Bromine Atom Reactivity: The bromine atom at the C-4 position is a key site for carbon-carbon and carbon-heteroatom bond formation. It is anticipated to be reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures. Nucleophilic aromatic substitution of the bromine is also a potential pathway, particularly with sulfur or nitrogen nucleophiles, as seen in related halo-isothiazoles. mdpi.com

The following table summarizes the expected reactivity of this compound:

| Functional Group | Reagent Type | Potential Product Class | Significance |

| Aldehyde | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acids | Access to amides, esters |

| Aldehyde | Reducing Agents (e.g., NaBH₄) | Alcohols | Precursors for ethers, esters |

| Aldehyde | Amines/Hydrazines | Imines (Schiff Bases)/Hydrazones | Biologically active scaffolds |

| Bromine | Boronic Acids (Suzuki Coupling) | 4-Aryl/Heteroarylisothiazoles | Core structures in pharmaceuticals |

| Bromine | Organostannanes (Stille Coupling) | 4-Substituted Isothiazoles | Versatile C-C bond formation |

| Bromine | Thiols/Amines (Nu. Substitution) | 4-Thio/Amino-isothiazoles | Modulating electronic properties |

Advanced Applications in Chemical Synthesis and Materials Science

The unique structure of this compound makes it a valuable intermediate for creating advanced materials and complex organic molecules.

Chemical Synthesis: As a bifunctional building block, this compound can be used in a divergent synthetic approach. One functional group can be reacted selectively while leaving the other intact for a subsequent transformation. For example, the aldehyde can be converted into an imine, and the resulting product can then undergo a Suzuki coupling at the C-4 position. This "one-two punch" capability is highly valuable in the efficient synthesis of target molecules, particularly in the development of new pharmaceutical agents and agrochemicals. nih.govnih.gov Isothiazole derivatives have shown promise as antivirals and anti-inflammatories, and this scaffold could serve as a starting point for new therapeutic candidates. medwinpublishers.comresearchgate.net

Materials Science: The isothiazole heterocycle is a component in some functional materials, including dyes. mdpi.com The extended conjugation possible through derivatization of this compound suggests its potential use in the synthesis of novel organic dyes and pigments. The aldehyde can be used to create azomethine dyes, while cross-coupling reactions at the bromine position can extend the π-system of the molecule, tuning its photophysical properties. rsc.org Furthermore, isothiazole derivatives can act as ligands for metal complexes, opening the door to creating new catalysts or materials with interesting magnetic or electronic properties. thieme-connect.com

Interdisciplinary Research Opportunities

The potential of this compound extends beyond traditional synthetic chemistry, offering exciting opportunities for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: The compound is an ideal starting point for the synthesis of focused libraries of isothiazole derivatives to be screened for biological activity. Its derivatives could be investigated as enzyme inhibitors, receptor antagonists, or antimicrobial agents. ontosight.ainih.gov For example, linking it to other heterocyclic motifs like pyrazole (B372694) or triazole could generate novel pharmacophores. nih.gov

Plant Science and Agrochemicals: Building on the known activity of isothiazoles like isotianil, which induces systemic acquired resistance in plants, new derivatives of this compound could be synthesized and tested for their ability to protect crops from pathogens. nih.gov This creates a research interface between synthetic chemistry and plant biology to develop next-generation crop protection agents.

Computational Chemistry and Materials Design: The synthesis of derivatives can be guided by computational studies. Density Functional Theory (DFT) calculations could predict the electronic properties, reactivity, and spectral characteristics of new molecules derived from this scaffold before they are synthesized in the lab. This synergy can accelerate the discovery of new materials with tailored optical or electronic properties for applications in fields like organic electronics.

Q & A

What are the common synthetic routes for preparing 4-Bromoisothiazole-3-carbaldehyde, and what methodological considerations ensure optimal yield and purity?

Basic Research Question

The synthesis of this compound typically involves condensation reactions or functionalization of preformed heterocyclic cores. For example, substituted benzaldehydes can react with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Another approach involves halogenation or bromination of isothiazole precursors under inert atmospheres (e.g., nitrogen) using solvents like THF and reagents such as n-butyllithium at low temperatures (-78°C) to control reactivity . Key considerations include:

- Catalyst selection : Acidic conditions (e.g., acetic acid) enhance imine or Schiff base formation.

- Temperature control : Low temperatures prevent side reactions during bromination.

- Purification : Column chromatography or recrystallization ensures purity, with yields often optimized by adjusting stoichiometry and reaction time .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Basic Research Question

Structural characterization relies on NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and electronic environments. For instance, aldehydic protons typically resonate at δ 9.8–10.2 ppm, while bromine-induced deshielding shifts adjacent protons downfield . High-resolution mass spectrometry (HRMS) validates molecular weight with precision (e.g., ±0.001 Da). For crystallographic analysis, SHELX programs (e.g., SHELXL) refine single-crystal X-ray diffraction data to resolve bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions .

What safety protocols are recommended when handling this compound, given limited toxicological data?

Basic Research Question

While specific toxicological studies on this compound are sparse, protocols for structurally similar brominated aldehydes include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- First aid : Immediate flushing of eyes with water (15+ minutes) and washing contaminated skin with soap .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Halogenated waste should be segregated and treated as hazardous.

How can computational methods like DFT aid in predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, the aldehyde group’s electron-withdrawing effect can be modeled to evaluate its impact on bromine’s leaving-group propensity in substitution reactions . Molecular docking further screens derivatives for bioactivity by simulating ligand-receptor interactions, guiding SAR studies .

What strategies resolve discrepancies between calculated and observed molecular weights during characterization of brominated heterocycles?

Advanced Research Question

Discrepancies often arise from isotopic impurities, hydration, or instrumental calibration errors. Mitigation strategies include:

- HRMS validation : Use internal standards (e.g., sodium formate) for accurate mass calibration.

- Elemental analysis : Confirm C/H/N/Br ratios to rule out hydration or solvation artifacts.

- Repetition under controlled conditions : Dry solvents and anhydrous reaction environments minimize water absorption .

How to design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?

Advanced Research Question

SAR studies require systematic variation of substituents (e.g., replacing bromine with methyl or methoxy groups) followed by biological assays (e.g., antifungal or enzyme inhibition tests). For example, derivatives with electron-withdrawing groups (e.g., -Br) may enhance binding to hydrophobic enzyme pockets, as shown in studies on brominated benzothiazoles . Dose-response curves and IC₅₀ values quantify potency, while molecular dynamics simulations refine binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.